4'-Fluoro-3-thiomorpholinomethyl benzophenone
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Overview
Description
4’-Fluoro-3-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H18FNOS and a molecular weight of 315.41 g/mol It is a derivative of benzophenone, where the benzene ring is substituted with a fluorine atom and a thiomorpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-thiomorpholinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-3-thiomorpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4’-Fluoro-3-thiomorpholinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2-(3-pyrrolinomethyl)benzophenone
- 3-Fluoro-3’-thiomorpholinomethyl benzophenone
- 4’-Chloro-2-(3-pyrrolinomethyl)benzophenone
Uniqueness
4’-Fluoro-3-thiomorpholinomethyl benzophenone is unique due to the presence of both a fluorine atom and a thiomorpholinomethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form covalent bonds with nucleophilic sites. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXZKJLJPOSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643369 |
Source
|
Record name | (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-09-2 |
Source
|
Record name | Methanone, (4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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